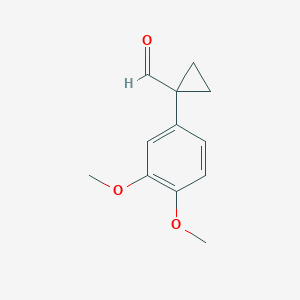
1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C12H14O3 It features a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cycloaddition: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring structures under specific conditions.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile:
1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbaldehyde: Similar in structure but may have different stereochemistry or substitution patterns.
Propriétés
Numéro CAS |
20802-16-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
GZUBVCLDYYUZHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
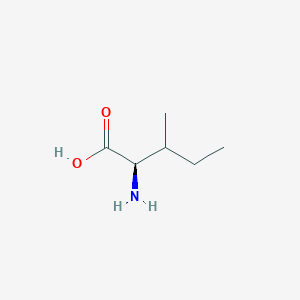
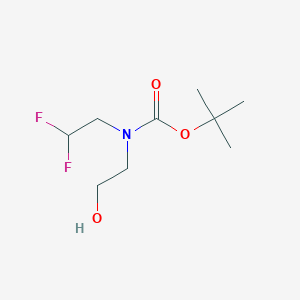
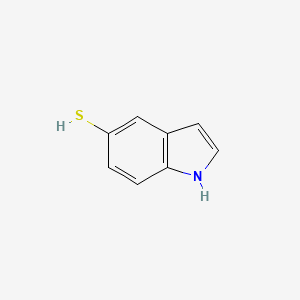
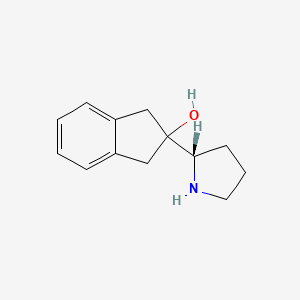
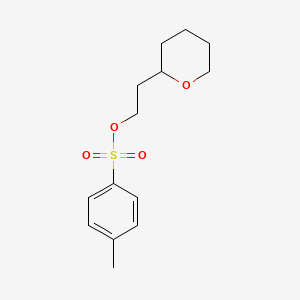
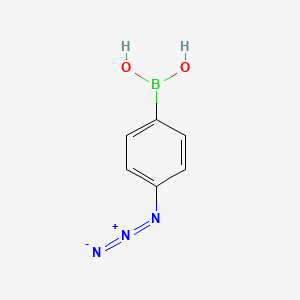
![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)


![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)

![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)
